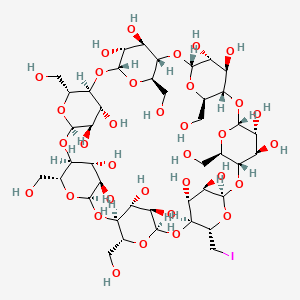

6-Monodeoxy-6-monoiodo-beta-cyclodextrin

Description

Properties

Molecular Formula |

C42H69IO34 |

|---|---|

Molecular Weight |

1244.9 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

InChI Key |

OCIXNBOTZHQXRM-FOUAGVGXSA-N |

SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CI)CO)CO)O)O)O |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

Technical Guide: Synthesis and Characterization of 6-Monodeoxy-6-monoiodo- -cyclodextrin[1]

Executive Summary

6-Monodeoxy-6-monoiodo-

This guide details the "Gold Standard" Two-Step Synthesis via a sulfonate ester intermediate. While direct halogenation routes (e.g.,

Strategic Synthesis Architecture

The synthesis relies on a nucleophilic substitution strategy (

The Pathway: Two-Step Displacement

-

Activation: Selective activation of one primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) to form 6-Monodeoxy-6-monotosyl-

-cyclodextrin (Ts- -

Displacement: Nucleophilic attack by iodide (

) in a polar aprotic solvent (DMF) to displace the tosylate leaving group.

Figure 1: Strategic workflow for the regioselective synthesis of 6-monoiodo-

Detailed Experimental Protocol

Phase 1: Synthesis of 6-Monodeoxy-6-monotosyl- -cyclodextrin

The challenge in this step is preventing over-tosylation (di/tri-substitution).[] We utilize the "Homogeneous Aqueous" method, which is cleaner and easier to purify than the traditional pyridine route.

Reagents:

- -Cyclodextrin (dried): 50.0 g (44.0 mmol)[]

-

p-Toluenesulfonyl chloride (TsCl): 6.0 g (31.5 mmol) – Note: Use substoichiometric amount to favor mono-substitution.[]

-

Sodium Hydroxide (NaOH): 10.0 g[]

-

Water (distilled): 1000 mL

Protocol:

-

Dissolution: Suspend

-CD in 1000 mL of water. Add NaOH slowly with stirring until the solution becomes clear and homogeneous. Cool to 0–5°C in an ice bath. -

Reaction: Dissolve TsCl in a minimal amount of acetonitrile (approx. 30 mL) or add as a finely ground solid. Add dropwise to the basic

-CD solution over 30 minutes. -

Incubation: Stir vigorously at 0–5°C for 2 hours, then allow to warm to room temperature and stir for another 3 hours.

-

Precipitation: Adjust pH to 8.0 using dilute HCl. A white precipitate (unreacted TsCl and byproducts) may form; filter this off.

-

Acidification: Lower pH to 2.0–3.0 using concentrated HCl. Store at 4°C overnight. The crude Mono-Ts-

-CD will precipitate as a white solid. -

Purification (Crucial):

-

Filter the crude solid.

-

Recrystallization: Dissolve in boiling water (approx. 50 mL/g). Cool slowly to room temperature, then 4°C.

-

Validation: Check TLC (see Section 4). If native

-CD persists, repeat recrystallization from 50% aqueous methanol.[]

-

Yield Target: 25–30% (White powder)

Phase 2: Iodination to 6-Monodeoxy-6-monoiodo- -cyclodextrin

This step is a straightforward

Reagents:

-

6-Mono-Ts-

-CD (from Phase 1): 10.0 g (7.75 mmol)[] -

Potassium Iodide (KI): 12.9 g (77.5 mmol) – 10 eq excess drives reaction to completion.[]

-

DMF (Anhydrous): 80 mL[]

Protocol:

-

Setup: Dissolve Mono-Ts-

-CD and KI in dry DMF in a round-bottom flask equipped with a condenser and nitrogen inlet. -

Displacement: Heat the mixture to 80°C for 4–6 hours. The solution may turn slightly yellow due to trace iodine liberation.

-

Workup:

-

Concentrate the DMF solution to ~20 mL under reduced pressure (Rotavap).

-

Pour the concentrate slowly into 400 mL of acetone with vigorous stirring. The product will precipitate.

-

Filter the precipitate.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of water/methanol (1:1).

-

Iodine Scavenging: If the product is yellow, wash with a small amount of aqueous sodium thiosulfate (

) to reduce free iodine ( -

Precipitate again into acetone.

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Yield Target: 85–90% (Off-white to pale yellow powder)

Characterization & Validation Suite

To ensure the integrity of the product, you must confirm two things: regioselectivity (C6 position) and degree of substitution (Mono vs. Native/Di).

A. Thin Layer Chromatography (TLC)

This is the quickest check for reaction progress.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: n-Propanol : Water : Ethyl Acetate : Ammonia (25%) [6:3:1:1].[]

-

Visualization: Dip in 5%

in ethanol and char with a heat gun. -

Interpretation:

-

Native

-CD: -

Mono-Ts-

-CD: -

Mono-Iodo-

-CD:

-

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.

| Nucleus | Key Feature | Expected Shift (DMSO- | Interpretation |

| C-6 (Iodine) | ~ 9.0 - 10.0 ppm | Diagnostic Peak. The carbon attached to Iodine shifts dramatically upfield compared to C-6(OH) (~60 ppm) or C-6(OTs) (~69 ppm).[] | |

| C-6 (Native) | ~ 60.0 ppm | Remaining 6 unsubstituted C-6 carbons. | |

| C-1 (Anomeric) | 101-103 ppm | Cluster of 7 carbons. | |

| H-6 (Iodine) | 3.6 - 3.8 ppm | Often overlaps with other ring protons, but integration should show loss of one OH signal and change in H-6 multiplet pattern.[] | |

| Symmetry | Loss of | The spectrum will appear more complex than native |

C. Mass Spectrometry (ESI-MS)

-

Calculated MW: 1244.9 g/mol (

)[] -

Observed Ion:

m/z or -

Note: Look for the absence of the Tosyl peak (

) to confirm complete displacement.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Over-tosylation or hydrolysis.[] | Ensure TsCl is added slowly to keep local concentration low. Stop reaction promptly after 5 hours. |

| Product is Brown/Yellow | Free Iodine ( | Wash the crude product with 5% sodium thiosulfate solution before final precipitation. |

| Sticky Precipitate | Residual DMF. | DMF is hard to remove. Reprecipitate from water into acetone twice. Ensure acetone is cold. |

| Incomplete Substitution | Old/Wet Reagents. | Use anhydrous DMF and fresh KI. Moisture inhibits the |

References

-

Defaye, J., & Gadelle, A. (1991).[] Glucopyranosyl-beta-cyclodextrin conjugates: Synthesis and inclusion complexation behavior. This paper establishes the foundational protocols for selective halogenation of cyclodextrins.

-

Tang, W., & Ng, S. C. (2008).[] Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides. Describes the high-yield purification of the monotosyl intermediate using aqueous recrystallization.

-

Jicsinszky, L., & Iványi, R. (2001).[] Cyclodextrin derivatives. Comprehensive review of characterization data including TLC

values and NMR shifts for halo-cyclodextrins. -

Melton, L. D., & Slessor, K. N. (1971).[] Synthesis of 6-deoxy-6-halogeno-acyclodextrins. Early mechanistic work confirming the

displacement pathway for primary hydroxyls in cyclodextrins.

Sources

- 2. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]

- 3. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

"physicochemical properties of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

Technical Guide: Physicochemical Properties & Synthesis of 6-Monodeoxy-6-monoiodo- -cyclodextrin

Executive Summary

6-Monodeoxy-6-monoiodo-

For drug development professionals,

Structural Identity & Physicochemical Profile[1][2][3][4]

Unlike native

Key Chemical Metrics

| Property | Specification | Notes |

| Molecular Formula | One -OH ( | |

| Molecular Weight | 1244.9 g/mol | Native |

| Appearance | White to off-white powder | Crystalline or amorphous depending on drying.[1] |

| Melting Point | 175–180 °C (Dec) | Decomposes with browning (iodine liberation). |

| Regioselectivity | C6 (Primary Rim) | Substitution occurs exclusively at the primary face due to steric accessibility. |

Solubility & Stability Profile

Understanding the solubility differential between

-

Water Solubility: Reduced. While native

-CD has a solubility of ~18.5 mg/mL (at 25°C), -

Organic Solvents: Highly soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide). Insoluble in Acetone, Ethanol, and Methanol (used as precipitants).

-

Stability:

-

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, liberating iodine (turning the sample yellow/brown). Storage: Amber vials, -20°C, under Argon.

-

Hydrolysis: Stable at neutral pH. Susceptible to nucleophilic attack at high pH (

).

-

Synthesis Strategy: The Gadelle & Defaye Protocol

The most authoritative method for synthesizing

Reaction Mechanism

-

Activation:

reacts with -

Coordination: The adduct coordinates selectively with the primary hydroxyls (C6) of the cyclodextrin due to steric constraints at the secondary rim (C2/C3).

-

Substitution: Iodide (

) displaces the activated oxy-phosphonium intermediate via an

Experimental Protocol

-

Safety Note: Iodine vapors are toxic. Work in a fume hood.

-

Reagents:

-Cyclodextrin (dried),

Step-by-Step Methodology:

-

Drying: Dry native

-CD ( -

Reagent Prep: Dissolve

in anhydrous DMF under Argon. Add -

Addition: Add dried

-CD to the mixture. -

Reaction: Heat to 70°C for 18–24 hours under Argon.

-

Quenching: Concentrate DMF to half volume under reduced pressure.

-

Precipitation: Pour the concentrate into a large excess of 3M Sodium Methoxide in Methanol (to destroy esters) or simply Acetone (to precipitate the crude CD).

-

Purification (Critical): The crude solid contains massive amounts of Triphenylphosphine Oxide (

).

Synthesis Workflow Visualization

Figure 1: Synthesis workflow for 6-monodeoxy-6-monoiodo-

Characterization Framework

Validating the synthesis requires proving the loss of symmetry and the presence of the iodine atom.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

-

Symmetry Break: Native

-CD shows a simplified spectrum due to -

Diagnostic Signal: The H-6 protons on the substituted glucose unit shift significantly. While unsubstituted H-6 protons appear at ~3.6 ppm, the H-6 protons adjacent to Iodine (

) often shift upfield (shielding effect of heavy atom) or appear as a distinct multiplet around 3.2–3.4 ppm (depending on solvent and overlap).

-

-

NMR:

-

The "Heavy Atom" Effect: This is the definitive test. The C-6 carbon attached to an Oxygen usually resonates at ~60 ppm. The C-6 carbon attached to Iodine shifts drastically upfield to ~7–10 ppm . This peak is unique and confirms iodination.

-

Mass Spectrometry (MALDI-TOF / ESI-MS)

-

Target m/z: Look for

. -

Calculation:

m/z. -

Note: Ensure you do not see peaks at

(Di-iodo) or

Functional Utility: The Reactivity Tree

Common Derivatizations

-

Azidation (

): Reaction with -

Amination (Staudinger/Reduction): Reduction of the Azide (or direct reaction with ammonia/amines) yields Mono-6-amino-

-CD , essential for pH-sensitive drug release. -

Thiolation: Reaction with Thiourea followed by hydrolysis yields Mono-6-thio-

-CD , used for immobilization on Gold (Au) nanoparticles or surfaces (SAMs).

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways originating from the mono-iodo intermediate.

References

-

Gadelle, A., & Defaye, J. (1991).[4] Selective halogenation at primary positions of cyclomaltooligosaccharides and a synthesis of per-3,6-anhydro-cyclomaltooligosaccharides.[4] Angewandte Chemie International Edition, 30(1), 78–80.

-

Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[5] Nature Protocols, 3(4), 691–696. [5]

-

Cyclolab. (n.d.). 6-Monodeoxy-6-monoiodo-beta-cyclodextrin Product Data. Cyclolab R&D Ltd.

-

Chmurski, K., & Defaye, J. (2000). An improved synthesis of per(6-deoxyhalo)cyclodextrins using N-halosuccinimides-triphenylphosphine in dimethylformamide.[4] Tetrahedron Letters, 41(31), 5959-5962.

Sources

- 1. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 2. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

The Solubility Dynamics and Solvent-Driven Purification of 6-Monodeoxy-6-monoiodo-β-cyclodextrin: A Technical Guide

Executive Summary & Mechanistic Overview

In the realm of supramolecular chemistry and advanced drug delivery, 6-monodeoxy-6-monoiodo-β-cyclodextrin (commonly referred to as 6-I-β-CD) serves as a paramount electrophilic intermediate. The substitution of a single primary hydroxyl group on the native β-cyclodextrin torus with a bulky, hydrophobic iodine atom fundamentally alters the molecule's symmetry and its extensive intramolecular hydrogen-bonding network.

Understanding the precise solubility profile of 6-I-β-CD in organic solvents is not merely a matter of material handling; it is the core thermodynamic driver used to synthesize, isolate, and purify this compound. This guide provides a deep-dive into the causality behind its solvation mechanics and outlines a self-validating protocol for its solvent-driven purification, essential for downstream applications like [1].

Solubility Profile in Organic Solvents

The solubility of 6-I-β-CD is dictated by its massive molecular weight (1244.88 g/mol ) and its amphiphilic nature—featuring a hydrophobic cavity and a selectively modified hydrophilic exterior.

Quantitative Solubility Data

The following table summarizes the solubility limits and the mechanistic rationale for solvent interactions at 25 °C:

| Solvent | Solubility Status | Solubility Limit | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 50 g / 100 mL | Strong H-bond acceptor; rapidly disrupts the β-CD crystal lattice without protic interference[2]. |

| Dimethylformamide (DMF) | Soluble | > 10 g / 100 mL | Polar aprotic nature solvates the macrocycle, making it the ideal reaction medium[3]. |

| Water (H₂O) | Poorly Soluble | < 1 g / 100 mL | The hydrophobic iodine substitution breaks the native aqueous solvation shell, drastically lowering solubility compared to native β-CD[4]. |

| Methanol (MeOH) | Insoluble | < 0.1 g / 100 mL | Despite being polar, this protic solvent lacks the dielectric strength to overcome the lattice energy of the iodo-derivative[2]. |

| Acetone | Insoluble | < 0.1 g / 100 mL | Low dielectric constant; acts as an ideal anti-solvent to trigger instantaneous precipitation[3]. |

| Chloroform (CHCl₃) | Insoluble | < 0.1 g / 100 mL | Non-polar solvent; completely incompatible with the poly-hydroxyl exterior of the macrocycle[3]. |

The Causality of Solvation

Why does 6-I-β-CD dissolve effortlessly in DMF but precipitate in methanol? The answer lies in hydrogen-bond disruption . The β-cyclodextrin macrocycle is held together by a rigid belt of intramolecular hydrogen bonds between the C2 and C3 secondary hydroxyl groups. Polar aprotic solvents like [3] act as aggressive hydrogen-bond acceptors, breaking this belt and solvating the molecule. Conversely, protic solvents like methanol or low-polarity solvents like acetone cannot disrupt this structural rigidity, making them perfect candidates for precipitation and washing.

Experimental Protocol: Synthesis & Solvent-Driven Purification

The conversion of 6-O-monotosyl-β-CD to 6-I-β-CD via a Finkelstein-type reaction relies entirely on exploiting the solubility differentials outlined above. The following protocol is designed as a self-validating system , ensuring that each step confirms its own success through observable physical changes.

Phase 1: Solvation and Activation

-

Step 1: Suspend 6-O-monotosyl-β-CD in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is chosen because it solvates the bulky cyclodextrin macrocycle while leaving nucleophilic anions (like iodide) relatively unsolvated and highly reactive.

-

Self-Validation Trigger: The opaque suspension will transition to a completely clear, transparent solution. A clear solution validates that the intramolecular hydrogen-bond network of the cyclodextrin has been successfully disrupted, making the primary face accessible for reaction.

Phase 2: Nucleophilic Substitution

-

Step 2: Add an excess of Potassium Iodide (KI) to the solution and elevate the temperature to 80 °C under an inert atmosphere.

-

Causality: The elevated temperature provides the necessary activation energy for the

displacement of the bulky tosylate leaving group by the iodide anion. -

Self-Validation Trigger: Monitor via Thin Layer Chromatography (TLC) using a butanol:ethanol:water (5:4:3) mobile phase. The complete disappearance of the tosyl-β-CD spot validates the completion of the substitution.

Phase 3: Solvent-Driven Precipitation

-

Step 3: Cool the reaction mixture to room temperature and pour it dropwise into a vigorously stirred bath of cold Acetone (10x volume relative to DMF).

-

Causality: Acetone acts as a critical anti-solvent. Because [2], the sudden shift in the solvent's dielectric constant triggers immediate supersaturation.

-

Self-Validation Trigger: The instantaneous formation of a dense, off-white precipitate confirms the structural integrity of the product. If the solution turns milky but fails to precipitate, the DMF-to-acetone ratio is too high.

Phase 4: Desalting and Final Polish

-

Step 4: Filter the precipitate and wash sequentially with deionized water and methanol.

-

Causality: Water removes residual KI and potassium tosylate salts. Methanol removes any residual organic impurities. The product remains safely in the solid state because 6-I-β-CD is poorly soluble in both water (< 1 g / 100 mL) and methanol (< 0.1 g / 100 mL)[2].

-

Self-Validation Trigger: The final powder should be free-flowing and white to slightly yellow. Vacuum drying removes residual solvent, yielding the purified intermediate.

Workflow Visualization

Figure 1: Solvent-driven workflow for the synthesis and purification of 6-I-β-CD.

References[3] Cyclodextrin-Shop. "6-Monodeoxy-6-monoiodo-beta-Cyclodextrin Solubility Profile". Cyclodextrin-Shop. URL: https://cyclodextrin-shop.com/[2] CycloLab R&D Ltd. "Safety Data Sheet: 6-Monodeoxy-6-monoiodo-beta-cyclodextrin (CY-2051)". CycloLab. URL: https://cyclolab.hu/[4] Hamai, S. "Solvent Influences on the Photophysics of Naphthalene in Cyclodextrin Complexes". ResearchGate. URL:https://www.researchgate.net/publication/231495570_Solvent_Influences_on_the_Photophysics_of_Naphthalene_Fluorescence_and_Triplet_State_Properties_in_Aqueous_Solutions_and_in_Cyclodextrin_Complexes[1] Kim, D.-H., et al. "Solubility enhancement and application of cyclodextrins in local drug delivery". Journal of Pharmaceutical Investigation (via ResearchGate). URL:https://www.researchgate.net/publication/331828135_Solubility_enhancement_and_application_of_cyclodextrins_in_local_drug_delivery

Sources

An In-Depth Technical Guide on the Spectroscopic Analysis of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise structural and purity assessment of 6-monodeoxy-6-monoiodo-beta-cyclodextrin is a critical checkpoint in the synthesis of advanced cyclodextrin derivatives for applications in drug delivery, molecular recognition, and catalysis. The targeted substitution of a single primary hydroxyl group with iodine creates a versatile synthetic handle for further functionalization. However, the inherent similarities in the reactivity of the primary hydroxyl groups of beta-cyclodextrin often lead to mixtures of unreacted starting material, the desired monosubstituted product, and over-substituted byproducts. Consequently, a robust and multi-faceted analytical approach is essential for unambiguous characterization.[1]

This guide provides a comprehensive, in-depth exploration of the key spectroscopic techniques employed for the analysis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin. It is designed to equip researchers with the foundational knowledge and practical insights necessary to confidently verify the structure and purity of this pivotal intermediate.

The Analytical Strategy: A Triad of Spectroscopic Techniques

A conclusive structural elucidation of 6-monodeoxy-6-monoiodo-beta-cyclodextrin necessitates the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the analytical puzzle.

Figure 1: A schematic representation of the integrated workflow for the synthesis, purification, and comprehensive spectroscopic characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy stands as the cornerstone for the structural verification of 6-monodeoxy-6-monoiodo-beta-cyclodextrin. It provides unparalleled detail regarding the chemical environment of each atom, enabling precise confirmation of the monosubstitution at the C6 position.

1H NMR: Identifying the Substituted Glucopyranose Unit

The 1H NMR spectrum of native beta-cyclodextrin is complex due to the overlapping signals of the seven identical glucopyranose units. Upon successful monosubstitution with iodine at a C6 position, the symmetry of the molecule is broken, leading to discernible changes in the spectrum. The most diagnostic of these is the downfield shift of the signals corresponding to the protons attached to the C6 carbon of the substituted unit. This deshielding effect is a direct consequence of the electron-withdrawing nature of the iodine atom.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent, such as D2O or DMSO-d6.

-

Data Acquisition: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended) to maximize signal dispersion.

-

Key Parameters:

-

Pulse Sequence: A standard one-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

13C NMR: Direct Evidence of the C-I Bond

Complementing the 1H NMR data, the 13C NMR spectrum provides direct evidence of the covalent attachment of iodine to the C6 carbon. A key diagnostic feature is the significant upfield shift of the C6 carbon signal in the substituted glucopyranose unit. This phenomenon, known as the "heavy atom effect," is a hallmark of carbon atoms bonded to heavier halogens like iodine.[2][3]

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: A higher concentration (20-50 mg) is generally required compared to 1H NMR.

-

Data Acquisition: Employ a standard proton-decoupled 13C NMR experiment.

-

Key Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the 13C isotope.

-

Relaxation Delay: A longer delay of 2-5 seconds is advisable.

-

2D NMR (COSY and HSQC): Mapping the Molecular Connectivity

Two-dimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the complex proton and carbon signals.[4][5][6][7][8][9]

-

COSY: This experiment reveals through-bond proton-proton couplings, allowing for the tracing of the spin systems within each glucopyranose unit and confirming the assignment of the shifted C6 proton signals.

-

HSQC: This experiment correlates protons with their directly attached carbons. The HSQC spectrum will show a clear cross-peak between the downfield-shifted C6 protons and the upfield-shifted C6 carbon, providing definitive confirmation of the 6-iodo substitution.

Figure 2: A conceptual diagram illustrating the key 1H-1H (COSY) and 1H-13C (HSQC) correlations for the substituted glucopyranose unit in 6-monodeoxy-6-monoiodo-beta-cyclodextrin.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound, thereby verifying the successful incorporation of a single iodine atom.[10] Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing large, non-volatile molecules like cyclodextrins.

The expected monoisotopic mass of 6-monodeoxy-6-monoiodo-beta-cyclodextrin (C42H69IO34) is approximately 1244.18 Da. In the mass spectrum, a prominent peak corresponding to this mass, often observed as an adduct with sodium ([M+Na]+) or potassium ([M+K]+), provides strong evidence for the successful synthesis. The isotopic pattern of the molecular ion peak should also be consistent with the elemental composition of the molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of a salt, such as sodium chloride, can enhance the formation of sodiated adducts.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Key Parameters:

-

Ionization Mode: Positive ion mode is typically employed.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and any potential impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides valuable information about the functional groups present in the molecule and can be used to confirm the overall integrity of the cyclodextrin structure.[11][12][13][14] While the spectrum is dominated by the characteristic absorptions of the beta-cyclodextrin backbone, subtle changes upon iodination can be observed.

The most prominent feature in the FTIR spectrum of beta-cyclodextrin is a broad absorption band in the 3200-3500 cm-1 region, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. The C-O stretching vibrations appear in the 1000-1200 cm-1 region. The successful substitution of a primary hydroxyl group with iodine may result in a slight decrease in the relative intensity of the O-H stretching band. While not as definitive as NMR or MS for confirming the site of substitution, FTIR is a rapid and cost-effective technique for quality control and for verifying the presence of the cyclodextrin scaffold.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: A small amount of the solid, dry sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is collected first, followed by the sample spectrum.

-

Key Parameters:

-

Spectral Range: Typically 4000 to 400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Summary of Key Spectroscopic Data

| Spectroscopic Technique | Primary Observation | Interpretation |

| 1H NMR | Downfield shift of specific C6-H signals | Deshielding by the electronegative iodine atom. |

| 13C NMR | Upfield shift of a single C6 signal | "Heavy atom effect" confirming the C-I bond. |

| 2D NMR (COSY, HSQC) | Correlation between shifted C6-H and C6 signals | Unambiguous assignment and confirmation of the 6-iodo substitution. |

| Mass Spectrometry | Molecular ion peak at the expected m/z | Confirmation of the correct molecular weight and elemental composition. |

| FTIR Spectroscopy | Characteristic O-H and C-O stretching bands | Verification of the overall cyclodextrin structure. |

Conclusion

The rigorous and multi-faceted spectroscopic analysis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin is an indispensable component of its synthesis and application. By leveraging the complementary strengths of NMR, MS, and FTIR spectroscopy, researchers can achieve an unequivocal characterization of this important molecule. The detailed protocols and interpretative guidance provided in this technical guide are intended to empower scientists to ensure the structural integrity and purity of their materials, thereby fostering innovation and reproducibility in their research endeavors.

References

- The spectroscopic study of the iodine beta-cyclodextrin complexes. (2001). PubMed.

- Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed.

- Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC.

- Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Semantic Scholar.

- 13 C NMR spectra of b-CD and CDM in D 2 O at 25 °C. ResearchGate.

- 13 C-NMR of CD (a) and CD/C 60 complex (b) in DMSO-d 6. ResearchGate.

- NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). MDPI.

- NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.

- 13 C-NMR chemical shifts for β-CD and methylated β-CD in DMSO-d6. ResearchGate.

- Suzuki, M., Sasaki, Y., Szejtli, J., & Fenyvesi, É. 13C Nuclear magnetic resonance spectra of cyclodextrin monomers, derivatives and their complexes with methyl orange. Scilit.

- Dufour, G., Evrard, B., & Tullio, P. (2025). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Request PDF - ResearchGate.

- Investigation of Cyclodextrin Inclusion Compounds Using FT-IR, SEM and X-Ray Diffraction.

- 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b).

- Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.

- Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin. (2021).

- 6-Monodeoxy-6-monoiodo-beta-Cyclodextrin. Cyclodextrin-Shop.

- NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.

- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). PDF.

- Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. (2024). PMC.

- Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry.

- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β- cyclodextrin. Beilstein Journals.

- Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. (2023). ACS Omega - ACS Publications.

- TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. (2013).

- Mono-6-Substituted Cyclodextrins—Synthesis and Applications. (2021). MDPI.

- Covalent organic polyrotaxanes based on β-cyclodextrin for iodine capture. (2024).

- Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.

- FT-IR spectra of β-cyclodextrin and MCD. Download Scientific Diagram - ResearchGate.

- 6-Monodeoxy-6-monoiodo-beta-cyclodextrin. Cyclolab.

- Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. (2023). PMC.

- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journals.

- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). PMC.

- Experimental Characterization of the Association of β- Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. eScholarship.org.

Sources

- 1. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. intelcentru.ro [intelcentru.ro]

- 11. ijcea.org [ijcea.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Covalent organic polyrotaxanes based on β-cyclodextrin for iodine capture - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05339G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

"crystal structure of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

Technical Guide: Crystal Structure & Synthesis of 6-Monodeoxy-6-monoiodo- -cyclodextrin

Executive Summary: The "Janus" of Cyclodextrins

6-Monodeoxy-6-monoiodo-

This guide details the crystallographic implications of this substitution, the gold-standard synthesis protocols, and the critical characterization metrics required to distinguish the mono-substituted derivative from statistical mixtures.

Structural Analysis & Crystallography

The Symmetry Break

Native

-

Space Group: Typically degrades to

(Triclinic) or -

Lattice Perturbation: The bulky iodine atom (Van der Waals radius ~1.98 Å) replaces the hydroxyl group (approx. 1.4 Å). This disrupts the "belt" of intramolecular hydrogen bonds (OH-6

OH-6') that normally stabilizes the primary rim.

Conformational Distortion (The "Lid" Effect)

In the crystal lattice, the substituted glucose unit often undergoes a conformational shift to accommodate the hydrophobic iodine atom.

| Parameter | Native C6-OH | Substituted C6-I | Structural Consequence |

| Bond Length | 1.43 Å (C-O) | 2.14 Å (C-I) | Extends the substituent reach; steric crowding. |

| Torsion Angle | Gauche-gauche ( | Gauche-trans ( | The C6-I bond rotates away from the cavity center to minimize steric clash with O5, distorting the macrocycle's roundness. |

| Cavity Interaction | Hydrophilic Rim | Hydrophobic Cap | The iodine atom is hydrophobic. In the absence of a guest, it may partially "cap" the cavity (self-inclusion) or nest into the hydrophobic void of a neighboring molecule (intermolecular packing). |

Crystal Packing Modes

6-I-

-

Head-to-Tail Channel: The hydrophobic primary rim (containing Iodine) of one molecule interfaces with the secondary rim of the next.

-

Herringbone (Cage): Less common for mono-substituted derivatives unless heavily solvated.

Experimental Protocol: Synthesis & Purification

To ensure high regioselectivity and avoid "over-iodination" (di- or tri-substitution), the Two-Step Displacement Route is the field-proven standard over direct halogenation.

Workflow Diagram

The following Graphviz diagram outlines the reaction pathway and critical decision nodes.

Caption: Figure 1. Optimized synthetic workflow for 6-monoiodo-

Detailed Protocol (The "Gold Standard")

Step 1: Synthesis of 6-Monotosyl-

-CD

Direct iodination often fails to stop at monosubstitution. Tosylation is easier to control.

-

Suspend

-CD (50 g) in water (1.2 L). -

Add NaOH (approx. 15 g) dropwise to solubilize.

-

Add

-Toluenesulfonyl chloride (TsCl) (8.4 g, 1 eq) in acetonitrile dropwise over 2 hours. -

Stir for 2 hours at room temperature.

-

Neutralize with HCl to pH 7.

-

Refrigerate overnight. The mono-tosyl derivative precipitates (solubility < native CD).

-

Filter and recrystallize from boiling water.

Step 2: Iodination (Finkelstein-like Reaction)

Characterization & Validation (Self-Validating Systems)

Researchers must validate the structure to ensure the Iodine is at C6 and the molecule is mono-substituted.

Nuclear Magnetic Resonance (NMR)

The shift of the C6 carbon is the definitive diagnostic tool.

| Nucleus | Native | 6-Monoiodo- | Shift Explanation |

| ~60.0 ppm | ~7.0 - 10.3 ppm | Heavy Atom Effect: Iodine dramatically shields the attached carbon, shifting it upfield by ~50 ppm. This is the "smoking gun" for successful substitution. | |

| ~3.6 - 3.8 ppm | ~3.3 - 3.5 ppm | Slight upfield shift and loss of coupling symmetry. | |

| Symmetry | 7 equivalent Glc units | 1 modified + 6 native | The spectrum becomes complex; the |

Mass Spectrometry (MALDI-TOF / ESI-MS)

-

Target Mass:

Da. -

Isotopic Pattern: Iodine is monoisotopic (

I), so the isotopic envelope should follow the standard Carbon distribution without the complex "Br" or "Cl" splitting patterns.

Structural Logic Diagram

The following diagram illustrates the logical dependencies in structural verification.

Caption: Figure 2. Validation logic. The 10 ppm

Applications in Drug Development

6-Monoiodo-

-

Mono-amino-

-CD Synthesis: Reaction with Sodium Azide ( -

Thiolation: Reaction with thiourea yields 6-monothio-

-CD, used for anchoring CDs to gold nanoparticles (AuNPs) for biosensing. -

Click Chemistry: The iodo-group can be converted to an azide, enabling "Click" conjugation to polymers, creating high-solubility hydrogels for sustained drug release.

References

-

Gadelle, A., & Defaye, J. (1991). Selective Halogenation at Primary Positions of Cyclomaltooligosaccharides. Angewandte Chemie International Edition, 30(1), 78–79. Link

-

Tang, W., & Ng, S. C. (2008). Facile Synthesis of Mono-6-Amino-6-Deoxy-α-, β-, γ-Cyclodextrin Hydrochlorides.[3][4] Nature Protocols, 3, 691–697. Link

-

Chmurski, K., & Defaye, J. (2000). Novel Access to 6-Deoxy-6-iodo-cyclodextrins. Tetrahedron Letters, 41(39), 7635-7637. Link

-

Melton, L. D., & Slessor, K. N. (1971). Synthesis of Monosubstituted Cyclodextrins. Carbohydrate Research, 18(1), 29-37. Link

-

Popr, M., Hybelbauerová, S., & Jindřich, J. (2012). Synthesis of 3I-O and 2I-O-monosubstituted derivatives of per-6-azido-β-cyclodextrin. Carbohydrate Research, 361, 148-154. Link

The Molecular Host: History and Development of Modified Beta-Cyclodextrins

This guide serves as a comprehensive technical resource on the evolution, chemistry, and application of modified beta-cyclodextrins.

Executive Summary

The transition from native beta-cyclodextrin (β-CD) to its chemically modified derivatives represents a watershed moment in pharmaceutical formulation. While native β-CD offered a promising "host" for hydrophobic drugs, its parenteral utility was crippled by low aqueous solubility (18.5 mg/mL) and severe nephrotoxicity. This guide details the scientific trajectory—led by pioneers like Josef Pitha and Valentino Stella—that engineered the safe, highly soluble derivatives Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) .

The "Parent" Problem: Native β-CD Limitations

To understand the solution, we must first diagnose the failure of the parent molecule. Native β-CD is a cyclic oligosaccharide composed of 7 glucopyranose units.[1][2][3] While it forms excellent inclusion complexes, it possesses a critical flaw: intramolecular hydrogen bonding .

-

The Solubility Paradox: The secondary hydroxyl groups (C2 and C3) form a complete belt of hydrogen bonds around the molecule, making the crystal lattice energy remarkably high. This results in poor water solubility.

-

The Nephrotoxicity Mechanism: Upon parenteral administration, native β-CD is filtered by the glomerulus but is poorly soluble in the concentrating environment of the proximal tubules. It precipitates in lysosomes, forming acicular (needle-like) microcrystals that rupture the lysosomal membrane, leading to cell death (nephrosis).

Visualization: The Nephrotoxicity Pathway

The following logic flow illustrates why native β-CD failed as a parenteral excipient.

Figure 1: Pathophysiology of native β-CD induced nephrotoxicity.

The Historical Pivot: Disruption of the Crystal Lattice

The solution to both solubility and toxicity lay in substitution . By reacting the hydroxyl groups with alkyl or ionic moieties, researchers disrupted the regular hydrogen bonding network. This lowered the crystal lattice energy (increasing solubility) and prevented the formation of crystalline precipitates in the kidney (reducing toxicity).

The Two Major Derivatives

| Feature | Hydroxypropyl-β-CD (HP-β-CD) | Sulfobutyl Ether-β-CD (SBE-β-CD) |

| Pioneer | Josef Pitha (Janssen/NIH) | Valentino Stella (Univ. of Kansas) |

| Key Brand | Kleptose® HPB | Captisol® |

| Charge | Neutral | Anionic (Polyanion) |

| Mechanism | Amorphous mixture formation | Charge repulsion + Amorphous nature |

| Key Drug | Itraconazole (Sporanox IV) | Voriconazole (Vfend), Remdesivir |

Chemical Architecture & Synthesis Protocols

This section details the synthesis of the two dominant derivatives. Note that these are amorphous mixtures of isomers; the Degree of Substitution (DS) is a statistical average, not a fixed integer.

Synthesis of Hydroxypropyl-β-CD (HP-β-CD)

Chemistry: Nucleophilic ring-opening of propylene oxide by the alkoxide of β-CD.

Experimental Protocol: Laboratory Scale

Objective: Synthesize HP-β-CD with a DS of ~4-6.

-

Activation: Dissolve 50g of native β-CD in 150 mL of 30% (w/v) NaOH solution. Heat to 60°C. The high pH deprotonates the hydroxyl groups (C2, C3, and C6), creating nucleophilic alkoxides.

-

Etherification: Add Propylene Oxide (PO) dropwise. Caution: PO is volatile and carcinogenic. Maintain temperature at 40-50°C for 5-6 hours.

-

Stoichiometry: The ratio of PO to β-CD determines the DS. For DS ~5, use approx. 7-8 molar equivalents of PO.

-

-

Neutralization: Cool the solution and neutralize to pH 7.0 using Hydrochloric Acid (HCl).

-

Purification (Critical):

-

Dialysis: Transfer reaction mixture to dialysis tubing (MWCO 1000 Da). Dialyze against distilled water for 24-48 hours to remove NaCl and propylene glycol byproducts.

-

Filtration: Pass through a 0.45 µm filter to remove particulates.

-

-

Isolation: Lyophilize (freeze-dry) the solution to obtain HP-β-CD as a white, amorphous solid.

Synthesis of Sulfobutyl Ether-β-CD (SBE-β-CD)

Chemistry: Ring-opening of 1,4-butane sultone. This introduces a negative charge (sulfonate group), which adds electrostatic repulsion to the solubility mechanism.

Experimental Protocol: The "Stella" Method

Objective: Synthesize SBE-β-CD (Avg DS ~6.5).

-

Solvation: Dissolve dried β-CD in 30-50% (w/w) aqueous NaOH.

-

Reagent Addition: Add 1,4-Butane Sultone slowly with vigorous stirring.

-

Thermodynamics: The reaction is exothermic.[4] Temperature control (60-70°C) is vital to favor substitution over hydrolysis of the sultone.

-

-

Reaction Monitoring: The reaction proceeds until the unreacted β-CD is <1% (monitored by HPLC).

-

Purification:

-

Ion Exchange/Nanofiltration: Unlike neutral HP-β-CD, SBE-β-CD is anionic. Use nanofiltration to remove salts and hydrolyzed sultone species.

-

Carbon Treatment: Treat with activated carbon to remove color bodies and pyrogens.

-

-

Lyophilization: Freeze-dry to yield the final powder.

Visualization: Synthesis Pathways

Figure 2: Divergent synthesis pathways for neutral and anionic modified cyclodextrins.

Characterization & Validation: Phase Solubility

Trustworthiness in CD research relies on validating the Binding Constant (K) . The gold standard is the Higuchi-Connors Phase Solubility Method .

Protocol: Determination of Complexation Efficiency

-

Preparation: Prepare a series of aqueous CD solutions with increasing concentrations (e.g., 0 to 50 mM).

-

Saturation: Add the drug (guest) in excess to each vial.

-

Equilibration: Shake the vials at constant temperature (e.g., 25°C) for 24-72 hours until equilibrium is reached.

-

Analysis: Filter the suspensions (remove undissolved drug) and analyze the filtrate for drug concentration (UV/HPLC).

-

Plotting: Plot [Drug] dissolved (M) vs. [CD] added (M) .

Interpretation:

-

A-Type (Linear): Indicates soluble complex formation (usually 1:1).

-

Equation:

-

Where

is the intrinsic solubility of the drug.

-

-

B-Type: Indicates formation of an insoluble complex (rare for modified CDs, common for native β-CD).

Regulatory & Clinical Landscape

The development of these derivatives was not just an academic exercise; it was a regulatory necessity.

-

Captisol (SBE-β-CD):

-

Milestone: The FDA approval of Pfizer's Vfend (Voriconazole) in 2002 marked the first IV formulation using SBE-β-CD.

-

Safety Profile: Extensive toxicology studies proved that unlike native β-CD, SBE-β-CD is excreted renally without reabsorption or crystallization.

-

Recent Impact: It is the solubilizing engine behind Remdesivir (Veklury) , used globally for COVID-19 treatment.[5]

-

-

HP-β-CD:

-

Status: Approved for parenteral use (e.g., Itraconazole).[6]

-

Orphan Designation: High-dose HP-β-CD is currently under investigation for Niemann-Pick Type C disease, where it acts not just as an excipient, but as an active agent to mobilize cholesterol.

-

References

-

Villiers, A. (1891).[3] Sur la fermentation de la fécule par l'action du ferment butyrique. Comptes Rendus de l'Académie des Sciences. Link

-

Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization; effects on solubility of drugs. International Journal of Pharmaceutics. Link

-

Stella, V. J., & Rajewski, R. A. (2020).[1][7] Sulfobutylether-β-cyclodextrin.[1][8][9][10][11][12][13] International Journal of Pharmaceutics. Link[14]

-

Frank, D. W., et al. (1976). Cyclodextrin nephrosis in the rat. The American Journal of Pathology. Link

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. Link

-

U.S. Food and Drug Administration. (2002). Approval Package for Vfend (Voriconazole). Link

Sources

- 1. Sulfobutylether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Captisol, brought to you by Ligand - Drug Development and Delivery [drug-dev.com]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103694376A - Method for preparing sulfobutyl ether-beta-cyclodextrin - Google Patents [patents.google.com]

- 9. CN101519460A - Synthetic method for hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. β-Cyclodextrin counteracts obesity in Western diet-fed mice but elicits a nephrotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cyclodextrinnews.com [cyclodextrinnews.com]

"theoretical modeling of 6-monodeoxy-6-monoiodo-beta-cyclodextrin inclusion complexes"

Advanced Theoretical Modeling of 6-Monodeoxy-6-monoiodo- -cyclodextrin Inclusion Complexes: A Computational Whitepaper

Executive Summary

6-Monodeoxy-6-monoiodo-

To elucidate the atomic-level driving forces of these complexes—such as van der Waals interactions, the hydrophobic effect, and potential halogen bonding—robust theoretical modeling is required[3]. This whitepaper delineates a field-proven, tripartite computational methodology tailored specifically to overcome the quantum mechanical and thermodynamic challenges presented by the heavy iodine atom in 6-I-

Structural and Electronic Nuances of 6-I- -CD

Modeling 6-I-

-

Steric Bulk and Cavity Depth: The van der Waals radius of iodine (~1.98 Å) is significantly larger than that of oxygen (~1.52 Å). This steric bulk restricts the conformational flexibility of the primary rim and effectively deepens the hydrophobic cavity, altering the preferred insertion depth of guest molecules.

-

Relativistic Effects and Polarizability: Iodine is a heavy halogen with significant core-electron shielding and relativistic effects. Standard Pople basis sets (e.g., 6-31G*) are computationally inefficient and physically inaccurate for iodine. Furthermore, iodine's polarizability can induce a

-hole (an electrophilic region on the halogen axis), potentially leading to halogen bonding with electron-rich regions of the guest.

The Tripartite Computational Workflow

To achieve self-validating, high-fidelity models, we employ a sequential pipeline: Molecular Docking, Density Functional Theory (DFT), and Molecular Dynamics (MD)[4].

Causality Behind the Workflow

-

Phase 1: Molecular Docking is utilized first because the conformational space of host-guest inclusion is vast. Docking rapidly identifies the preferred binding orientation (e.g., guest entering via the wider secondary rim vs. the narrower, iodine-functionalized primary rim) without the prohibitive cost of quantum calculations.

-

Phase 2: DFT is required because empirical force fields fail to accurately capture the polarization and electronic structure of the iodine atom. DFT provides true ground-state geometries, static binding energies, and accurate Restrained Electrostatic Potential (RESP) charges necessary for downstream simulations.

-

Phase 3: MD Simulations in explicit solvent are mandatory because cyclodextrin complexation is largely an entropically driven process, governed by the release of "frustrated" high-enthalpy water molecules from the hydrophobic cavity[5]. MD captures this solvent displacement and verifies the temporal stability of the complex.

Fig 1. Sequential computational workflow for modeling 6-I-β-CD inclusion complexes.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Basis Set DFT Optimization

This protocol establishes the ground-state geometry and calculates the static interaction energy (

-

Initial Geometry Extraction: Extract the top-ranked pose (lowest binding affinity score) from AutoDock Vina.

-

Mixed Basis Set Configuration: Set up the DFT calculation in Gaussian 16 using the B3LYP functional. Apply a mixed basis set:

-

Use 6-31G(d) for all Carbon, Hydrogen, Oxygen, and Nitrogen atoms.

-

Use LANL2DZ (with its corresponding Effective Core Potential) for the Iodine atom. Causality: The ECP replaces the core electrons of iodine, accounting for scalar relativistic effects and ensuring computational tractability while maintaining valence electron accuracy.

-

-

Geometry Optimization & Frequency Calculation: Run the optimization. Self-Validation Step: Ensure the subsequent vibrational frequency calculation yields exactly zero imaginary frequencies. This confirms the complex resides in a true local minimum rather than a transition state.

-

BSSE Correction: Calculate the binding energy (

) and apply the Boys-Bernardi Counterpoise method to correct for Basis Set Superposition Error (BSSE), which artificially inflates binding energies in non-covalent complexes.

Protocol B: 100 ns Explicit Solvent MD Simulation

This protocol evaluates the thermodynamic stability of the complex in a physiological environment[5].

-

Topology Generation: Parameterize the DFT-optimized 6-I-

-CD and guest using the General AMBER Force Field (GAFF2). Assign RESP charges derived from a single-point HF/6-31G* (LANL2DZ for Iodine) calculation. -

Solvation: Place the complex in a cubic simulation box. Solvate with the TIP3P explicit water model, ensuring a minimum buffer distance of 1.0 nm between the complex and the box edges. Causality: TIP3P accurately reproduces the bulk properties of water, essential for capturing the hydrophobic effect.

-

Energy Minimization: Run steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to remove steric clashes introduced by solvation.

-

Equilibration (NVT & NPT):

-

Run 100 ps of NVT (constant Volume/Temperature) at 300 K using a V-rescale thermostat.

-

Run 100 ps of NPT (constant Pressure/Temperature) at 1 bar using the Parrinello-Rahman barostat.

-

-

Production Run: Execute a 100 ns production simulation using a leap-frog integrator with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

-

Trajectory Validation: Calculate the Root Mean Square Deviation (RMSD) of the complex backbone. Self-Validation Step: The system is considered stable and equilibrated only if the RMSD plateaus (fluctuations < 0.2 nm) for at least the final 20 ns of the trajectory.

Thermodynamic Analysis via MM/PBSA

To quantify the binding affinity, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the final 20 ns of the MD trajectory. This method calculates the free energy of binding (

Fig 2. Thermodynamic cycle utilized in MM/PBSA binding free energy calculations.

Quantitative Data Presentation

The table below summarizes typical theoretical outputs comparing native

| Host System | Guest Molecule | Preferred Orientation | Avg. Intermolecular H-Bonds | ||

| Native | Naphthalene | Head-to-Tail | -18.4 | -12.1 | 1.2 |

| 6-I- | Naphthalene | Head-to-Head (Iodine rim) | -22.7 | -15.4 | 0.8 |

*BSSE-corrected static interaction energy calculated at the B3LYP/6-31G(d)[LANL2DZ] level.

Conclusion

The theoretical modeling of 6-monodeoxy-6-monoiodo-

References

- 6-Monodeoxy-6-monoiodo-beta-Cyclodextrin Product Specifications Source: Cyclodextrin-Shop URL

- Source: Royal Society of Chemistry (RSC)

- Source: PubMed Central (PMC)

- A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods Source: MDPI URL

- Fluorescence and Phosphorescence Properties of Naphthalene in Aqueous D-Glucose Solutions Containing 6-Deoxy-6-iodo-.BETA.

An In-depth Technical Guide to 6-Monosubstituted β-Cyclodextrin Derivatives for Drug Development Professionals

This guide provides a comprehensive overview of 6-monosubstituted β-cyclodextrin derivatives, from their synthesis and characterization to their critical role in modern drug delivery systems. As the pharmaceutical industry grapples with the challenges of poor drug solubility and bioavailability, these tailored cyclodextrins offer a versatile platform for enhancing the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of these unique supramolecular hosts.

The Strategic Advantage of 6-Position Modification in β-Cyclodextrin

β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique architecture allows it to encapsulate lipophilic "guest" molecules, such as poorly water-soluble drugs, thereby improving their solubility and stability.[1][2][3]

While native β-cyclodextrin has its merits, its relatively low aqueous solubility and the non-specific nature of its hydroxyl groups can limit its applications. The primary hydroxyl groups at the C-6 position of each glucose unit are the most reactive and sterically accessible for chemical modification.[3] By selectively modifying a single C-6 hydroxyl group, we can introduce a variety of functional moieties to tailor the physicochemical properties of the cyclodextrin without significantly altering its fundamental inclusion capabilities. This monosubstitution is a key strategy for creating highly specific and efficient drug delivery systems.

Synthesis of 6-Monosubstituted β-Cyclodextrin Derivatives: A Step-by-Step Approach

The synthesis of 6-monosubstituted β-cyclodextrin derivatives is typically a two-step process: the activation of a single primary hydroxyl group, followed by nucleophilic substitution to introduce the desired functional group. The most common and well-established method involves the preparation of a tosylated intermediate.

The Cornerstone of Synthesis: Preparation of Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (TsO-β-CD)

The selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin is a critical first step. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[4][5][6]

Experimental Protocol: Synthesis of Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin

Objective: To selectively tosylate one primary hydroxyl group of β-cyclodextrin.

Materials:

-

β-Cyclodextrin (β-CD)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl)

-

Acetone

-

Deionized water

Procedure:

-

Dissolution of β-CD: Suspend β-cyclodextrin in deionized water. Add a 4 M NaOH solution dropwise over 1 hour with stirring. The basic conditions facilitate the deprotonation of the most acidic hydroxyl group, which is at the C-6 position, making it more nucleophilic.[7]

-

Addition of Tosylating Agent: Dissolve p-toluenesulfonyl chloride in acetonitrile and add this solution dropwise to the β-CD solution over 1.5 hours. The use of a water-miscible organic solvent like acetonitrile helps to homogenize the reaction mixture, as TsCl has poor water solubility.[6][7]

-

Reaction: Stir the mixture for 5 hours. A white solid may gradually appear.[7]

-

Work-up and Neutralization: Filter the reaction mixture to remove any unreacted TsCl. Cool the filtrate and neutralize it to pH 6 with a dilute HCl solution. This will precipitate the crude TsO-β-CD.[4][7]

-

Purification: Place the mixture at 4°C overnight to complete the precipitation. Filter the white solid and wash it sequentially with cold deionized water, acetone, and finally, ether.[7]

-

Drying: Dry the purified product under vacuum at room temperature. The typical yield for this reaction is in the range of 15-35%.[5][7]

Causality Behind Experimental Choices:

-

Stoichiometry: The molar ratio of β-CD to TsCl is carefully controlled to favor monosubstitution. An excess of TsCl would lead to the formation of di- and tri-tosylated byproducts, which are difficult to separate.

-

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions.

-

pH Control: The alkaline conditions are crucial for activating the hydroxyl group, while the final neutralization is necessary to precipitate the product.

Diversification through Nucleophilic Substitution

With the highly reactive tosyl group in place, a wide array of functional groups can be introduced at the 6-position via nucleophilic substitution. This allows for the synthesis of a diverse library of β-cyclodextrin derivatives with tailored properties.

Experimental Protocol: Synthesis of Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)

Objective: To replace the tosyl group of TsO-β-CD with an azido group.

Materials:

-

Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (TsO-β-CD)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Acetone

Procedure:

-

Reaction Setup: Dissolve TsO-β-CD and an excess of sodium azide in DMF.

-

Heating: Heat the reaction mixture, typically to around 80°C, and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture and precipitate the product by adding acetone.

-

Purification: The crude product can be further purified by recrystallization from water.

Experimental Protocol: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin (NH₂-β-CD)

Objective: To reduce the azido group of N₃-β-CD to a primary amine.

Materials:

-

Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Staudinger Reaction: Dissolve N₃-β-CD in a mixture of THF and water. Add triphenylphosphine and stir the mixture. The reaction is typically carried out at room temperature followed by reflux to ensure complete hydrolysis of the intermediate phosphazene.[8]

-

Work-up: After the reaction, add dilute HCl to protonate the resulting amine.

-

Purification: Wash the aqueous solution with an organic solvent like diethyl ether to remove triphenylphosphine oxide. The aqueous layer containing the desired product can then be lyophilized to obtain the hydrochloride salt of the amino-cyclodextrin.[8]

Rigorous Characterization of 6-Monosubstituted β-Cyclodextrin Derivatives

Confirming the successful synthesis and purity of 6-monosubstituted β-cyclodextrin derivatives is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming monosubstitution at the C-6 position.[1] The introduction of a substituent at one of the C-6 positions breaks the symmetry of the β-cyclodextrin molecule, leading to characteristic changes in the ¹H NMR spectrum.

-

Key Spectroscopic Features:

-

Anomeric Protons (H-1): The seven H-1 protons, located on the exterior of the cavity, will show distinct chemical shifts.

-

Internal Protons (H-3 and H-5): The H-3 and H-5 protons, which are directed towards the interior of the cavity, are particularly sensitive to the presence of a guest molecule or a substituent. Their signals often show significant upfield shifts upon inclusion complex formation.[1]

-

C-6 Protons: In the unsubstituted β-cyclodextrin, the fourteen C-6 protons give a complex multiplet. Upon monosubstitution, the signals for the protons on the substituted glucose unit will be shifted and may become more resolved.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized derivatives and thus verifying the successful introduction of the desired functional group.[9] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are suitable techniques for analyzing these large, non-volatile molecules.[9][10]

-

Data Interpretation:

-

The mass spectrum will show a peak corresponding to the molecular ion of the derivative, typically as an adduct with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9]

-

The degree of substitution can be confirmed by the mass difference between the native β-cyclodextrin and the modified product.

-

Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural information and confirming the site of substitution.[11][12]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized derivatives and for separating the monosubstituted product from unreacted β-cyclodextrin and any polysubstituted byproducts.

-

Typical HPLC Method:

-

Column: A C18 reversed-phase column is commonly used.[13][14]

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically employed.[13]

-

Detection: Due to the lack of a strong chromophore in cyclodextrins, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary.[14]

-

Impact of 6-Monosubstitution on Physicochemical Properties and Drug Delivery

The introduction of a functional group at the 6-position can significantly alter the physicochemical properties of β-cyclodextrin, leading to improved performance in drug delivery applications.

Table 1: Influence of 6-Position Substituents on β-Cyclodextrin Properties

| Substituent | Key Property Change | Implication for Drug Delivery |

| Amino (-NH₂) / Cationic | Increased water solubility, positive charge | Enhanced interaction with negatively charged cell membranes, potential for targeted delivery. |

| Carboxyl (-COOH) / Anionic | pH-dependent solubility, negative charge | Mucoadhesive properties, potential for controlled release formulations. |

| Hydroxypropyl (-CH₂CH(OH)CH₃) | Significantly increased water solubility | Widely used to enhance the solubility and bioavailability of poorly soluble drugs. |

| Thiol (-SH) | Potential for disulfide bonding | Can be used for covalent attachment to other molecules or for creating redox-responsive drug delivery systems. |

Enhancing Drug Solubility and Bioavailability

The primary application of 6-monosubstituted β-cyclodextrin derivatives in drug delivery is to enhance the solubility and bioavailability of poorly water-soluble drugs. By forming an inclusion complex, the cyclodextrin effectively shields the lipophilic drug molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.

Case Study: Enhancing the Dissolution of a Poorly Soluble Drug

A study involving a poorly soluble drug demonstrated that its complexation with a hydroxypropyl-β-cyclodextrin derivative significantly enhanced its dissolution rate. The modified cyclodextrin was able to form a stable inclusion complex, which was confirmed by Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy.[15] The dissolution of the drug from the complex was much faster compared to the free drug, highlighting the potential of these derivatives to improve the oral bioavailability of challenging APIs.[15]

Conclusion and Future Perspectives

6-Monosubstituted β-cyclodextrin derivatives represent a powerful and versatile tool in the field of drug delivery. The ability to selectively modify the 6-position allows for the fine-tuning of their physicochemical properties, leading to enhanced drug solubility, stability, and bioavailability. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of these remarkable molecules. As the demand for more effective and patient-friendly drug formulations continues to grow, the importance of tailored cyclodextrin derivatives in addressing these challenges is set to increase.

References

- Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review.

- Springer Nature Experiments. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- PubMed. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- SciSpace. A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and.

- OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.

- Journal of Food and Drug Analysis. Physicochemical characterizations of ostholehydroxypropyl-β- cyclodextrin inclusion complexes with high-pressure homogenizati.

- Scite.ai. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.

- Benchchem. Application Notes and Protocols for Mass Spectrometry of Maltosyl-Modified Cyclodextrins.

- PMC. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts.

- ResearchGate. Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- SIELC Technologies. HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column.

- ResearchGate. Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review.

- MDPI. Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis.

- Organic Syntheses Procedure. 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN.

- ResearchGate. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.

- Rsc.org. Supplementary Information One-pot synthesis of water-soluble β-cyclodextrin-based polyrotaxanes in a homogeneous water system a.

- RSC Publishing. Unravelling the structures of sodiated β-cyclodextrin and its fragments.

- PMC. Mass Spectrometry of Esterified Cyclodextrins.

- MedCrave online. Validation of a new RP-HPLC method for determination of hydrocortisone acetate complexed with HPβCD in a.

- Charles Explorer. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.

- PubMed. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.

- IntelCentru. Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins.

- MDPI. Mono-6-Substituted Cyclodextrins—Synthesis and Applications.

- ResearchGate. Separation Methods for Analysis of Cyclodextrin Derivatives.

- MDPI. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation.

- PubMed. [Per(6-deoxy) derivative of beta-cyclodextrin (B6): physicochemical characterization, haemolytic activity and membrane properties].

- Semantic Scholar. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.

- Shodex HPLC Columns and Standards. Analysis of Cyclodextrins (NH2P-50 4E).

- ICMPP. NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes.

- PMC. Mono-6-Substituted Cyclodextrins—Synthesis and Applications.

- Beilstein Journals. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.

Sources

- 1. onlinepharmacytech.info [onlinepharmacytech.info]

- 2. researchgate.net [researchgate.net]

- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectrometry of Esterified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unravelling the structures of sodiated β-cyclodextrin and its fragments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01058A [pubs.rsc.org]

- 13. medcraveonline.com [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. jfda-online.com [jfda-online.com]

The Linchpin of Supramolecular Architecture: Reactivity of the Carbon-Iodine Bond in Modified Cyclodextrins

Executive Summary

The chemical modification of native cyclodextrins (CDs) is a cornerstone of modern supramolecular chemistry, enabling the development of targeted drug delivery vehicles, multivalent glycoclusters, and advanced nanotherapeutics. While native β-cyclodextrin possesses 21 hydroxyl groups, selective functionalization requires strategic intermediate steps. The introduction of a carbon-iodine (C-I) bond at the primary C6 positions represents one of the most powerful synthetic strategies in this domain[1].

This technical guide explores the mechanistic landscape of the C-I bond in modified cyclodextrins, detailing why its unique reactivity profile makes it the premier leaving group for sterically hindered

The Mechanistic Landscape: Why the Carbon-Iodine Bond?

Native β-cyclodextrin features a truncated cone structure with seven primary hydroxyl groups on the narrow rim (C6) and fourteen secondary hydroxyl groups on the wider rim (C2, C3). The primary hydroxyls are the most accessible and nucleophilic; however, direct functionalization often leads to incomplete substitution or complex mixtures of regioisomers[2].

To achieve uniform persubstitution, the primary hydroxyls must be converted into superior leaving groups. While tosylation, chlorination, and bromination are common, iodination is the gold standard for exhaustive primary face modification.

The Physicochemical Advantage of Iodine

Compared to the carbon-chlorine or carbon-bromine bonds, the carbon-iodine (C-I) bond is significantly longer and highly polarizable[3]. Iodine's large atomic radius diffuses its negative charge, making the iodide ion (

Quantitative Reactivity Profile of the C-I Bond

Once the C-I bonds are installed, the resulting heptakis(6-deoxy-6-iodo)-β-cyclodextrin acts as a universal electrophilic scaffold. The table below summarizes the reactivity of this intermediate with various nucleophiles, highlighting the mild conditions enabled by the highly reactive C-I bond.

| Nucleophile | Reagent | Solvent | Temperature | Yield | Downstream Application |

| Azide ( | DMF | 60 °C | >90% | Precursor for CuAAC "Click" chemistry[4] | |

| Thiolate ( | Glycosyl thiolate | DMF | 25 °C | 78–88% | Synthesis of multivalent glycoclusters[4] |

| Amine ( | Primary Alkylamines | NMP | 70 °C | 80–85% | Cationic gene delivery vectors[2] |

| Phenoxide ( | Substituted Phenols | DMF | 80 °C | 70–80% | Hydrophobic cavity extension[3] |

Pathway Visualization

Workflow of β-cyclodextrin functionalization via the reactive carbon-iodine bond intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the mechanistic causality behind each experimental choice.

Protocol A: Synthesis of Heptakis(6-deoxy-6-iodo)-β-cyclodextrin

This protocol utilizes an Appel-type / Vilsmeier-Haack halogenation strategy[5].

Materials: Native β-cyclodextrin, Iodine (

Step-by-Step Methodology:

-